Technical Documentation Center

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
  • CAS: 66735-65-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid

An In-Depth Technical Guide to (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic Acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of (E)-3-(5-Methoxy-1H-indol-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid, a derivative of the indole scaffold with significant potential in drug discovery and chemical biology. We delve into its chemical structure, physicochemical properties, and provide validated, step-by-step protocols for its synthesis and characterization. Furthermore, this guide explores the compound's promising biological context, focusing on its postulated mechanism of action as a modulator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules, most notably the essential amino acid tryptophan.[1] Derivatives of indole are central to a multitude of physiological processes. (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid belongs to the indoleacrylic acid class of compounds, which are recognized as metabolites of tryptophan produced by gut microbiota.[2] The parent compound, indole-3-acrylic acid, has demonstrated significant anti-inflammatory properties, largely attributed to its activity as a ligand for the Aryl Hydrocarbon Receptor (AHR).[3]

The introduction of a methoxy group at the 5-position of the indole ring is a strategic chemical modification. This electron-donating group can significantly alter the molecule's electronic properties, potentially enhancing its interaction with biological targets, improving metabolic stability, and modifying its pharmacokinetic profile. The 5-methoxy substitution is a common feature in many biologically active indoles, including those with anti-cancer and anti-inflammatory activities.[4][5] This guide provides the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid as a potential therapeutic agent or research tool.

Chemical Structure and Nomenclature

The molecule is defined by an indole core functionalized at the 3-position with an acrylic acid sidechain. The stereochemistry of the vinyl double bond is in the trans or (E) configuration, which is generally the more thermodynamically stable isomer. A methoxy (-OCH₃) group is substituted at the 5-position of the indole ring.

  • Systematic (IUPAC) Name: (2E)-3-(5-Methoxy-1H-indol-3-yl)prop-2-enoic acid

  • Common Name: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid

  • CAS Number: 1402072-52-9

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

Caption: Chemical structure of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and behavior in biological systems. The data presented below are based on experimental values for closely related analogs and predicted values.

PropertyValue / DescriptionRationale / Reference
Appearance Off-white to light yellow or beige solid/powder.Typical for indole derivatives.[2]
Melting Point >180 °C (Predicted)The parent compound, indole-3-acrylic acid, has a melting point of ~185 °C (dec.). Substitutions can alter this.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol.The carboxylic acid provides some aqueous solubility, but the large indole ring dominates. Common for similar structures.[6]
pKa ~4.5 (Carboxylic acid, Predicted)Similar to other acrylic acids.[7]
Stability Stable under standard laboratory conditions. Store protected from light and air to prevent degradation.Indoles can be sensitive to oxidation.[2]

Synthesis and Purification

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The most direct and efficient route to synthesize (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid is via the Knoevenagel-Doebner condensation. This classic carbon-carbon bond-forming reaction is ideally suited for this transformation for several key reasons:

  • High Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-isomer, minimizing the need for complex stereoisomer separation.[8][9]

  • Reliability: It is a well-established and robust reaction for converting aldehydes into α,β-unsaturated carboxylic acids.

  • Accessible Starting Materials: The required precursors, 5-methoxy-1H-indole-3-carbaldehyde and malonic acid, are readily synthesized or commercially available.

The reaction proceeds by condensing the aldehyde with malonic acid using a basic catalyst, typically piperidine in a pyridine solvent. The intermediate undergoes in-situ decarboxylation upon heating to yield the final acrylic acid product.

synthesis_workflow start 5-Methoxy-1H-indole-3-carbaldehyde + Malonic Acid reaction Knoevenagel-Doebner Condensation start->reaction conditions Pyridine (Solvent) Piperidine (Catalyst) conditions->reaction intermediate Unstable Intermediate (Benzalmalonic Acid Derivative) reaction->intermediate decarboxylation Heat (Δ) In-situ Decarboxylation intermediate->decarboxylation product_crude Crude Product decarboxylation->product_crude workup Acidic Workup (e.g., HCl) product_crude->workup purification Recrystallization (e.g., from Ethanol/Water) workup->purification product_final (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid (Pure Solid) purification->product_final

Caption: Workflow for the synthesis of the target compound via Knoevenagel-Doebner condensation.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in Section 5.0.

Precursor Synthesis: 5-methoxy-1H-indole-3-carbaldehyde can be synthesized from 5-methoxyindole via the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]

Main Reaction:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxy-1H-indole-3-carbaldehyde (1.75 g, 10 mmol).

  • Reagents: Add malonic acid (1.25 g, 12 mmol, 1.2 eq) and pyridine (25 mL). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the solution, add piperidine (0.2 mL, ~2 mmol, 0.2 eq) dropwise.

    • Causality: Piperidine acts as the base to deprotonate malonic acid, forming the nucleophilic enolate required for the condensation. Pyridine serves as both the solvent and a milder base.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture over a stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

    • Causality: The acidic workup protonates the carboxylate, neutralizes the basic pyridine and piperidine, and causes the product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification Protocol: Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove impurities.

  • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of acrylic acids and 5-methoxyindole derivatives.[11][12][13][14]

TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~12.1 (br s, 1H, -COOH), ~11.2 (s, 1H, Indole N-H), ~7.8 (s, 1H, H-2), ~7.7 (d, J≈16 Hz, 1H, β-vinylic H), ~7.3 (d, J≈8.7 Hz, 1H, H-7), ~7.1 (d, J≈2.4 Hz, 1H, H-4), ~6.8 (dd, J≈8.7, 2.4 Hz, 1H, H-6), ~6.4 (d, J≈16 Hz, 1H, α-vinylic H), ~3.8 (s, 3H, -OCH₃).
¹³C NMR δ (ppm) in DMSO-d₆: ~168 (C=O), ~154 (C-5), ~138 (β-C), ~132 (C-7a), ~125 (C-3a), ~124 (C-2), ~115 (α-C), ~113 (C-3), ~112 (C-7), ~111 (C-6), ~101 (C-4), ~55 (-OCH₃).
FT-IR ν (cm⁻¹): 3300-3400 (N-H stretch), 2500-3300 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch, conjugated), ~1620 (C=C stretch), ~1240 & ~1030 (C-O stretch of ether and acid).[15][16]
Mass Spec (ESI-) m/z: Calculated for [M-H]⁻ (C₁₂H₁₀NO₃⁻): 216.0666; Found: 216.0661 ± 5 ppm.

Biological Activity and Therapeutic Potential

The Aryl Hydrocarbon Receptor (AHR) Pathway Precedent

The primary biological target of interest for indoleacrylic acids is the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[17] While historically known for mediating the toxicity of environmental pollutants like dioxins, it is now understood that AHR is also activated by a range of endogenous and natural ligands, including tryptophan metabolites like indole-3-acrylic acid.[3] Ligand activation of AHR has been shown to drive potent anti-inflammatory responses, making it an attractive target for autoimmune and inflammatory diseases.

Postulated Mechanism of Action

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid is hypothesized to act as an AHR agonist. The electron-donating methoxy group at the 5-position increases the electron density of the indole ring system, which may enhance its binding affinity for the AHR ligand-binding pocket compared to the unsubstituted parent compound.

Upon binding, the ligand-AHR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[18] This leads to the transcription of genes such as Cytochrome P450 enzymes (e.g., CYP1A1) and immunoregulatory factors, ultimately modulating immune cell function and suppressing inflammatory pathways.[17][19]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand_node ligand_node protein_node protein_node complex_node complex_node gene_node gene_node response_node response_node Ligand Indoleacrylic Acid Derivative AHR_complex HSP90 | XAP2 | p23 | AHR Ligand->AHR_complex:f3 Binding & Conformational Change Active_complex Ligand-AHR | ARNT AHR_complex->Active_complex Nuclear Translocation XRE Xenobiotic Response Element (XRE) Active_complex->XRE Binds to DNA Target_Genes Target Genes (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Enzymes & Immune Mediators mRNA->Proteins Translation Cell_Response Biological Response (Immune Modulation, Metabolism) Proteins->Cell_Response

Sources

Exploratory

Molecular weight and physicochemical data for (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid

High-Purity Ligand for Aryl Hydrocarbon Receptor (AhR) Modulation & Tryptophan Metabolic Profiling Executive Summary This technical guide profiles (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid , a critical tryptophan metab...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Ligand for Aryl Hydrocarbon Receptor (AhR) Modulation & Tryptophan Metabolic Profiling

Executive Summary

This technical guide profiles (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid , a critical tryptophan metabolite analog and a potent ligand for the Aryl Hydrocarbon Receptor (AhR). Unlike its parent compound (indole-3-acrylic acid), the 5-methoxy substitution significantly alters its lipophilicity and receptor binding affinity, making it a vital tool in immunological research and drug discovery targeting the gut-brain axis.

This document is structured to serve as a bench-side reference, moving from fundamental physicochemical data to validated synthetic protocols and biological applications.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: (2E)-3-(5-Methoxy-1H-indol-3-yl)prop-2-enoic acid

  • Common Synonyms: 5-Methoxyindole-3-acrylic acid; 5-OMe-IAA

  • CAS Registry Number: 13699-04-2 (General); 66735-65-7 (Specific E-isomer)

  • SMILES: COc1ccc2c(c1)c(c[nH]2)/C=C/C(=O)O

Physicochemical Data Table

The following data represents the thermodynamically stable trans (E) isomer.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.22 g/mol Exact Mass: 217.0739
Appearance Pale yellow to amber crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 198–202 °C (Decomposes)High lattice energy due to H-bonding.
Solubility (Water) < 0.1 mg/mLPractically insoluble at neutral pH.
Solubility (DMSO) > 25 mg/mLRecommended solvent for stock solutions.
pKa (Carboxyl) ~4.6 (Predicted)Similar to acrylic acid; ionizes at physiological pH.
LogP 2.1 – 2.4Moderate lipophilicity; membrane permeable.
UV

225, 290, 325 nmCharacteristic indole absorption with conjugation shift.

Part 2: Synthetic Pathways & Process Chemistry[1]

Synthesis Strategy: Knoevenagel Condensation

The most robust route to high-purity (E)-isomer is the Knoevenagel condensation of 5-methoxyindole-3-carboxaldehyde with malonic acid. This method is preferred over Horner-Wadsworth-Emmons (HWE) reagents for this specific substrate because the pyridine/piperidine system facilitates in situ decarboxylation, driving the reaction to completion while thermodynamically favoring the E-isomer.

Reaction Workflow Diagram

SynthesisWorkflow Start Reactants: 5-Methoxyindole-3-carboxaldehyde + Malonic Acid Process1 Condensation Solvent: Pyridine Cat: Piperidine 90°C, 4-6 hrs Start->Process1 Mix Intermed Intermediate: Decarboxylation (-CO2) Process1->Intermed Reflux Workup Workup: Ice/HCl Precipitation pH < 3 Intermed->Workup Quench Product Final Product: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid Workup->Product Recrystallize (EtOH)

Caption: Step-wise synthesis via modified Knoevenagel condensation with in situ decarboxylation.

Detailed Bench Protocol

Scale: 10 mmol basis

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-methoxyindole-3-carboxaldehyde (1.75 g, 10 mmol) and malonic acid (2.08 g, 20 mmol, 2.0 eq).

  • Solvent/Catalyst: Add Pyridine (10 mL) followed by catalytic Piperidine (0.5 mL).

    • Expert Insight: The excess malonic acid drives the equilibrium. Piperidine acts as the initial base to deprotonate malonic acid.

  • Reflux: Heat the mixture to 90°C. Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active. Maintain reflux for 4–6 hours until TLC (EtOAc:Hexane 1:1) shows consumption of the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold 2N HCl (100 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a yellow solid.

    • Critical Check: Ensure pH is < 3 to fully protonate the carboxylic acid.

  • Purification: Filter the precipitate. Wash with cold water (3x 20 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using NMR. The coupling constant (


) of the vinylic protons is the definitive proof of the E-isomer.
Nuclear Magnetic Resonance (NMR) Criteria
  • Solvent: DMSO-

    
     (Chloroform is often too non-polar for the free acid).
    
  • Key Signals (¹H NMR, 400 MHz):

    • 
       12.0 ppm (br s, 1H): Carboxylic acid -OH (exchangeable).
      
    • 
       11.4 ppm (br s, 1H): Indole -NH.
      
    • 
       7.85 ppm (d, J = 16.1 Hz, 1H): 
      
      
      
      -proton (trans-alkene).
    • 
       6.35 ppm (d, J = 16.1 Hz, 1H): 
      
      
      
      -proton (trans-alkene).
    • 
       3.80 ppm (s, 3H): Methoxy group (-OCH₃).
      

Validation Check: If the doublet coupling constant (


) is 10–12 Hz, you have the Z-isomer (cis), which is biologically less active and indicates incomplete thermodynamic equilibration during synthesis.
Mass Spectrometry[2]
  • Mode: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Target Ion [M-H]⁻: 216.07 m/z.

Part 4: Biological Context & Applications[3][4]

Mechanism of Action: AhR Activation

This molecule acts as a structural mimic of endogenous tryptophan metabolites. It binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), causing a conformational change that exposes the Nuclear Localization Signal (NLS).

Signaling Pathway Diagram

AhR_Pathway Ligand Ligand: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Binds Translocation Nuclear Translocation Cytosol->Translocation Sheds HSP90 Nucleus Nucleus: Heterodimerization with ARNT Translocation->Nucleus DNA Binding to DRE (Dioxin Response Element) Nucleus->DNA Response Gene Expression: CYP1A1, IL-22, Reg3G (Anti-inflammatory/Barrier Function) DNA->Response Transcription

Caption: Mechanism of AhR activation leading to immunomodulatory gene transcription.

Key Applications
  • Immunology: Investigating the "Gut-Lung Axis." Indole acrylic acids are produced by gut microbiota (Peptostreptococcus) and modulate inflammation via AhR.

  • Dermatology: Used in studies regarding UV protection. The conjugated double bond system provides UV absorption properties, potentially protecting keratinocytes.

  • Metabolic Disease: As an agonist to improve intestinal barrier function (tight junction proteins) in colitis models.

Part 5: Handling, Stability & Safety

Storage Protocols
  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen. The alkene moiety is susceptible to oxidation over time.

  • Light: Protect from light (amber vials) to prevent photo-isomerization from E to Z.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle powder in a fume hood to avoid inhalation.

References

  • PubChem Database. (2025).[3] (E)-3-(1H-Indol-3-yl)acrylic acid Compound Summary. National Center for Biotechnology Information. [Link] (Note: Reference for parent scaffold properties and spectral data).

  • Wlodarska, M., et al. (2017). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. Cell Host & Microbe. [Link] (Seminal paper on Indole Acrylic Acid derivatives as AhR ligands).

  • Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications. [Link] (Review of metabolic context).

Sources

Foundational

Technical Whitepaper: Metabolic Stability Profiling of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic Acid

Executive Summary & Compound Profile (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid (5-MIAA-acrylic) is a structural hybrid of the tryptophan metabolite indole-3-acrylic acid and the neuroactive indole 5-methoxyindole. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid (5-MIAA-acrylic) is a structural hybrid of the tryptophan metabolite indole-3-acrylic acid and the neuroactive indole 5-methoxyindole. As a vinyllogous extension of 5-methoxyindole-3-acetic acid, this compound presents a unique metabolic profile characterized by high lipophilicity relative to its acid precursors and specific susceptibility to both Phase I oxidative functionalization and Phase II conjugation.

This guide details the metabolic stability assessment of 5-MIAA-acrylic, focusing on its liability to CYP-mediated O-demethylation and UGT-mediated acyl glucuronidation . Understanding these pathways is critical, as the formation of reactive acyl glucuronides from carboxylic acid-containing indoles can pose idiosyncratic toxicity risks in drug development.

Physicochemical Drivers of Metabolism
PropertyValue (Predicted)Metabolic Implication
LogP ~2.5 - 2.8Moderate lipophilicity; likely high affinity for CYP active sites.
pKa (Acid) ~4.5Ionized at physiological pH; limited passive diffusion, potential substrate for OATs (Organic Anion Transporters).[1]
PSA ~60 ŲGood membrane permeability; accessible to intracellular metabolizing enzymes.

Structural Alert Analysis & Metabolic Pathways

The metabolic fate of 5-MIAA-acrylic is dictated by three structural "soft spots": the methoxy group at C5, the indole nitrogen, and the acrylic acid tail.

Phase I: Oxidative Biotransformation

The primary Phase I clearance mechanism is predicted to be O-demethylation , catalyzed predominantly by CYP1A2 and CYP2D6. This mirrors the metabolism of melatonin and 5-methoxytryptamine.[2]

  • Mechanism: Hydroxylation of the methoxy carbon followed by hemiacetal collapse to release formaldehyde and the phenol ((E)-3-(5-hydroxy-1H-indol-3-yl)acrylic acid).

  • Secondary Risk: Epoxidation of the acrylic double bond is chemically possible but sterically hindered and less favorable than aromatic oxidation.

Phase II: Conjugation & Reactive Metabolites

The carboxylic acid moiety is a direct handle for UDP-glucuronosyltransferases (UGTs) .

  • Acyl Glucuronidation: Formation of the 1-β-O-acyl glucuronide.[3][4]

  • Toxicity Alert: Unlike ether glucuronides, acyl glucuronides are potentially reactive electrophiles.[1] They can undergo intramolecular rearrangement or transacylation with serum albumin, leading to hapten formation and immune-mediated toxicity. This must be assessed early via half-life stability tests in buffer vs. plasma.

Biological Context: The Gut-Liver Axis

While this guide focuses on hepatic stability, researchers must note that the reduction of the acrylic double bond (to the propionic acid derivative) is primarily a microbial transformation (reductive pathway) occurring in the gut, rather than a hepatic oxidative process.

Visualizing the Metabolic Map

The following diagram outlines the hierarchical metabolic cascade, distinguishing between stable excretory products and reactive intermediates.

MetabolicPathways Parent (E)-3-(5-Methoxy-1H-indol-3-yl) acrylic acid OH_Met 5-Hydroxy-Indole Derivative (Phase I Product) Parent->OH_Met CYP1A2/2D6 (O-Demethylation) Formaldehyde Formaldehyde Parent->Formaldehyde AcylGlu Acyl Glucuronide (Reactive Intermediate) Parent->AcylGlu UGT1A1/2B7 (Direct Conjugation) Sulfate 5-O-Sulfate Conjugate OH_Met->Sulfate SULT1A1 (Sulfation) EtherGlu 5-O-Glucuronide OH_Met->EtherGlu UGT (Glucuronidation) AcylGlu->Parent Hydrolysis (Plasma Esterases)

Figure 1: Predicted metabolic cascade showing the bifurcation between oxidative O-demethylation and direct acyl glucuronidation.

Experimental Framework: Protocols & Methodologies

To empirically validate the stability profile, a tiered approach using Human Liver Microsomes (HLM) and Hepatocytes is required.[1]

Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (


) driven by CYP enzymes.

Protocol:

  • Preparation: Thaw pooled HLM (20 mg/mL protein) on ice.

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.

    • Note: Low substrate concentration (1 µM) is crucial to operate under linear enzyme kinetics (

      
      ).
      
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Tier 2: UGT-Glucuronidation Assay (Phase II Focus)

Because of the carboxylic acid, standard HLM assays (which lack UDPGA) will underestimate clearance. You must supplement the system.

Critical Modification:

  • Co-factor: Add UDPGA (2 mM) alongside NADPH.

  • Pore-Former: Add Alamethicin (25 µg/mg protein).

    • Reasoning: The active site of UGTs faces the lumen of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal membrane, allowing UDPGA entry and preventing false-negative stability data.

Analytical Methodology (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: ESI Positive Mode (for parent) and Negative Mode (often better for carboxylic acids/glucuronides).

    • MRM Transition (Predicted): Parent

      
       (Loss of 
      
      
      
      ).

Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (


).

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">



ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">



Acyl Glucuronide Reactivity Index

If the acyl glucuronide is detected, assess its half-life (


) in phosphate buffer (pH 7.4) vs. plasma.
  • Stable:

    
     hours (Low risk).
    
  • Labile:

    
     hours (High risk of protein adduct formation).
    

Experimental Workflow Diagram

Workflow cluster_Assay Incubation System Start Start: 5-MIAA-acrylic (1 µM) Mix Mix with HLM + Buffer (37°C) Start->Mix Cofactor Add Cofactors: NADPH (Phase I) UDPGA + Alamethicin (Phase II) Mix->Cofactor Sampling Time-Point Sampling (0, 15, 30, 60 min) Cofactor->Sampling Quench Quench: Ice-Cold ACN + Internal Standard Sampling->Quench Centrifuge Centrifuge & Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Decision Is t1/2 < 30 min? LCMS->Decision HighClearance High Clearance: Identify Metabolites Decision->HighClearance Yes LowClearance Stable: Proceed to In Vivo Decision->LowClearance No

Figure 2: Step-by-step decision tree for metabolic stability assessment.

References

  • Wlodarska, M., et al. (2017).[1][5] Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation.[5] Cell Host & Microbe, 22(1), 25-37.[1][5] Retrieved from [Link]

  • Shipkova, M., & Armstrong, V. W. (2023).[1] Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Ma, Q., & Lu, A. Y. (2011).[1] CYP1A2 and CYP2D6-mediated metabolism of indole derivatives.[2] Drug Metabolism and Disposition. Retrieved from [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reagents for synthesizing (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid from 5-methoxyindole-3-carboxaldehyde

Introduction (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is a valuable building block in medicinal chemistry and drug development. Its indole core, substituted with a methoxy group and an acrylic acid side chain, is a sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is a valuable building block in medicinal chemistry and drug development. Its indole core, substituted with a methoxy group and an acrylic acid side chain, is a scaffold found in various biologically active molecules. This document provides a comprehensive guide for the synthesis of this target molecule from 5-methoxyindole-3-carboxaldehyde, focusing on the selection of appropriate reagents and detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals.

Synthetic Strategies: An Overview

The synthesis of α,β-unsaturated carboxylic acids from aldehydes can be achieved through several classic organic reactions. For the conversion of 5-methoxyindole-3-carboxaldehyde to (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, three primary methods are considered: the Knoevenagel-Doebner Condensation, the Perkin Reaction, and the Wittig Reaction.

Comparative Analysis of Synthetic Routes
ReactionKey ReagentsCatalystTypical SolventsAdvantagesDisadvantages
Knoevenagel-Doebner Condensation Malonic acidPiperidinePyridineHigh yields, good stereoselectivity for the (E)-isomer, readily available and inexpensive reagents.Pyridine is a toxic and unpleasant solvent.
Perkin Reaction Acetic anhydride, Sodium acetateSodium acetateAcetic anhydrideUses inexpensive reagents.Often requires high temperatures and can have lower yields compared to the Knoevenagel-Doebner reaction.
Wittig Reaction (Carboxymethylene)triphenylphosphorane-THF, DMSOHigh stereoselectivity, mild reaction conditions, wide substrate scope.Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.

Based on this analysis, the Knoevenagel-Doebner Condensation is the recommended and most frequently employed method for this transformation due to its efficiency and stereoselectivity. This application note will provide a detailed protocol for this method.

The Knoevenagel-Doebner Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification specifically utilizes malonic acid in the presence of pyridine as a solvent and a catalytic amount of a weak base, typically piperidine.[2]

The reaction proceeds through the following key steps:

  • Enolate Formation: Piperidine deprotonates malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-methoxyindole-3-carboxaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a more stable conjugated system.

  • Decarboxylation: The intermediate β-carboxylic acid readily decarboxylates upon heating in pyridine to yield the final α,β-unsaturated carboxylic acid.

This method is particularly effective for aromatic and heteroaromatic aldehydes, providing the desired (E)-isomer with high selectivity.

Reaction Workflow

Knoevenagel_Doebner cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 5-methoxyindole-3-carboxaldehyde 5-methoxyindole-3-carboxaldehyde Reaction Mixture Reaction Mixture 5-methoxyindole-3-carboxaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reaction Mixture Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Mixture Heating (Reflux) Heating (Reflux) Reaction Mixture->Heating (Reflux) Acidification Acidification Heating (Reflux)->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Knoevenagel-Doebner Synthesis Workflow.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of aromatic aldehydes.[3][4]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
5-Methoxyindole-3-carboxaldehyde10601-19-1175.185.00 g1.0
Malonic Acid141-82-2104.064.45 g1.5
Pyridine110-86-179.1025 mL-
Piperidine110-89-485.150.5 mLcatalytic
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Ethanol64-17-546.07For recrystallization-
Deionized Water7732-18-518.02As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.00 g (28.5 mmol) of 5-methoxyindole-3-carboxaldehyde and 4.45 g (42.8 mmol) of malonic acid in 25 mL of pyridine.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 100 mL of a 1:1 mixture of ice and water.

  • Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual pyridine and salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid as a crystalline solid.

Expected Results and Characterization
  • Yield: 60-80%

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (s, 1H, COOH), 11.4 (s, 1H, NH), 8.0 (d, 1H, J = 16.0 Hz, Ar-CH=), 7.8 (s, 1H, indole C2-H), 7.3 (d, 1H, J = 8.8 Hz, indole C7-H), 7.2 (d, 1H, J = 2.4 Hz, indole C4-H), 6.8 (dd, 1H, J = 8.8, 2.4 Hz, indole C6-H), 6.4 (d, 1H, J = 16.0 Hz, =CH-COOH), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 154.0, 137.5, 131.5, 130.0, 125.0, 115.0, 112.5, 112.0, 110.0, 101.0, 55.5.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H), 1680 (C=O), 1620 (C=C), 1580, 1480 (aromatic C=C).

  • Mass Spectrometry (ESI-MS): m/z 218.07 [M+H]⁺.

Alternative Synthetic Approaches

Perkin Reaction

The Perkin reaction offers an alternative route using acetic anhydride and an alkali salt of the acid as a base.[5]

Perkin_Reaction 5-methoxyindole-3-carboxaldehyde 5-methoxyindole-3-carboxaldehyde Reaction_Mixture_P Reaction Mixture 5-methoxyindole-3-carboxaldehyde->Reaction_Mixture_P Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Mixture_P Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_Mixture_P Heating_P Heating (180 °C) Reaction_Mixture_P->Heating_P Hydrolysis Hydrolysis Heating_P->Hydrolysis Final_Product_P Final Product Hydrolysis->Final_Product_P Wittig_Reaction 5-methoxyindole-3-carboxaldehyde 5-methoxyindole-3-carboxaldehyde Reaction_Mixture_W Reaction Mixture 5-methoxyindole-3-carboxaldehyde->Reaction_Mixture_W (Carboxymethylene)triphenylphosphorane (Carboxymethylene)triphenylphosphorane (Carboxymethylene)triphenylphosphorane->Reaction_Mixture_W Stirring_at_RT Stirring at RT Reaction_Mixture_W->Stirring_at_RT Workup_Purification_W Work-up & Purification Stirring_at_RT->Workup_Purification_W Final_Product_W Final Product Workup_Purification_W->Final_Product_W

Caption: Wittig Reaction Workflow.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridine is toxic and has a strong, unpleasant odor. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The Knoevenagel-Doebner condensation is a reliable and high-yielding method for the synthesis of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid from 5-methoxyindole-3-carboxaldehyde. The provided protocol offers a detailed, step-by-step guide for researchers in the field. While alternative methods exist, the Knoevenagel-Doebner approach represents an optimal balance of efficiency, cost-effectiveness, and stereochemical control for this specific transformation.

References

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Ridder, J. R., Dorn, L. T., & Cruz, A. J. (2014).
  • Thomas, G. R. (1956). The Doebner modification of the Knoevenagel reaction. Boston University Libraries.
  • Mahy, R., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(6), 28-32.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Perkin Reaction. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. (2023, December 2). Retrieved from [Link]

  • Wittig Reaction. (n.d.). Retrieved from [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

Sources

Application

Catalytic Production of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic Acid: A Detailed Guide to Synthetic Strategies and Protocols

Introduction: The Significance of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic Acid (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and its derivatives are valuable scaffolds in medicinal chemistry and drug development. The indole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic Acid

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and its derivatives are valuable scaffolds in medicinal chemistry and drug development. The indole nucleus is a well-recognized "privileged structure," known for its ability to bind to a wide range of biological targets. The acrylic acid moiety at the C-3 position introduces a key functional group that can participate in various biological interactions and serve as a handle for further chemical modifications. This guide provides a comprehensive overview of the primary catalytic methodologies for the synthesis of this target molecule, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in the field of drug development.

Strategic Overview: Catalytic Pathways to a Privileged Scaffold

The synthesis of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is most effectively achieved through two principal catalytic routes: the Knoevenagel Condensation and the Heck Reaction . Each pathway offers distinct advantages and is amenable to various catalytic systems, including traditional base catalysis, organocatalysis, and transition-metal catalysis. This document will explore these methods in detail, providing both conventional and modern, greener protocols.

G cluster_0 Synthetic Strategies Starting Materials Starting Materials Knoevenagel Condensation Knoevenagel Condensation Starting Materials->Knoevenagel Condensation Heck Reaction Heck Reaction Starting Materials->Heck Reaction Target Molecule Target Molecule Knoevenagel Condensation->Target Molecule Heck Reaction->Target Molecule

Caption: Overview of synthetic routes to the target molecule.

Part 1: The Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. For the synthesis of our target molecule, this translates to the condensation of 5-methoxyindole-3-carboxaldehyde with malonic acid.

Mechanism and Rationale: The Doebner Modification

A highly effective variant of this reaction is the Doebner modification , which employs pyridine as the solvent and a catalytic amount of a secondary amine, typically piperidine.[1][2] The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: Piperidine deprotonates malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-methoxyindole-3-carboxaldehyde.

  • Dehydration and Decarboxylation: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final (E)-acrylic acid product. The use of pyridine facilitates the decarboxylation step.[3][4]

The stereochemistry of the final product is predominantly the (E)-isomer due to thermodynamic stability.

G cluster_knoevenagel Knoevenagel-Doebner Workflow A 5-Methoxyindole-3-carboxaldehyde + Malonic Acid B Piperidine/Pyridine Catalyst System A->B Introduce C Condensation & Dehydration B->C Catalyzes D Decarboxylation C->D E (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid D->E

Caption: Workflow of the Knoevenagel-Doebner reaction.

Protocol 1.1: Conventional Doebner-Knoevenagel Synthesis

This protocol outlines the traditional and robust method for the synthesis of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid.

Materials:

  • 5-Methoxyindole-3-carboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (3M)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxyindole-3-carboxaldehyde (1.0 eq).

  • Add malonic acid (1.5 eq) and anhydrous pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and 3M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from 95% ethanol to obtain pure (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid.

Expected Yield: 75-85%

Characterization Data (Representative for Indole-3-acrylic acids):

Technique Expected Observations
¹H NMR Signals corresponding to the indole ring protons, a methoxy group singlet (~3.8 ppm), and two vinylic protons with a large coupling constant (J ≈ 16 Hz) characteristic of the (E)-isomer.
¹³C NMR Resonances for the indole core carbons, the methoxy carbon, and the acrylic acid carbons.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid), N-H stretch (indole), C=O stretch (carboxylic acid), C=C stretch (alkene).
Mass Spec Molecular ion peak corresponding to the product's molecular weight.
Protocol 1.2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, often higher yields, and the potential for solvent-free conditions, aligning with the principles of green chemistry.[5]

Materials:

  • 5-Methoxyindole-3-carboxaldehyde

  • Malonic acid

  • Ammonium acetate (as catalyst)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 5-methoxyindole-3-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of ammonium acetate (0.2 eq).

  • For a solvent-free approach, thoroughly mix the solids. Alternatively, add a minimal amount of ethanol to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 100-120 °C for 5-15 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Add water to the reaction mixture and acidify with a few drops of acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.

Advantages of this protocol:

  • Speed: Reaction times are drastically reduced from hours to minutes.

  • Efficiency: Often leads to higher yields and cleaner reaction profiles.

  • Green Chemistry: Minimizes or eliminates the use of toxic solvents like pyridine.

Part 2: The Heck Reaction Approach

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[6][7] For our target molecule, this involves coupling a 3-halo-5-methoxyindole with acrylic acid.

Mechanism and Rationale

The catalytic cycle of the Heck reaction is well-established and involves the following key steps:[8]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-methoxyindole to form a Pd(II) complex.

  • Alkene Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step typically proceeds with syn-stereochemistry.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step determines the (E)-stereochemistry of the product.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrohalic acid.

G cluster_heck Heck Reaction Workflow A 3-Halo-5-methoxyindole + Acrylic Acid B Pd(0) Catalyst + Base A->B Introduce C Oxidative Addition B->C Initiates D Alkene Insertion C->D E β-Hydride Elimination D->E F (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid E->F

Sources

Technical Notes & Optimization

Troubleshooting

Solubility challenges of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid in organic solvents

Topic: Solubilization, Stability, and Handling Guide Executive Summary & Molecule Profile The Challenge: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid (5-MIAA) presents a classic "solubility paradox" common in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization, Stability, and Handling Guide

Executive Summary & Molecule Profile

The Challenge: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid (5-MIAA) presents a classic "solubility paradox" common in drug discovery. It possesses a rigid, hydrophobic indole core (promoting


-

stacking and aggregation) coupled with a polar carboxylic acid tail. This duality leads to poor solubility in water at neutral pH and "crash-out" events when organic stock solutions are diluted into aqueous buffers. Furthermore, the electron-donating methoxy group at the 5-position makes the indole ring electron-rich, increasing susceptibility to oxidative degradation compared to the unsubstituted parent compound.

Physicochemical Profile:

  • Hydrophobicity (LogP): ~2.3 - 2.8 (Estimated).

  • pKa (Carboxylic Acid): ~4.6 (Ionizable head group).

  • pKa (Indole NH): >16 (Non-ionizable in physiological conditions).

  • Critical Weakness: Conjugated alkene linker is susceptible to UV-induced E-to-Z isomerization and polymerization.

Solubility Matrix & Solvent Selection

Directive: Do not rely on "like dissolves like" simplifications. Use the table below to select the correct vehicle based on your downstream application.

Solvent ClassSolventSolubility RatingSuitabilityTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL)Primary Stock Breaks

-stacking aggregates effectively. Difficult to remove; freeze-thaw cycles can cause precipitation if moisture enters.
Polar Aprotic DMF High (>40 mg/mL)Alternative StockGood for synthesis; avoid for cell culture due to higher cytotoxicity than DMSO.
Polar Protic Ethanol Moderate (10-20 mg/mL)Co-solvent"Green" alternative. Requires gentle heating (40°C) to dissolve higher concentrations. Volatility causes concentration shifts over time.
Polar Protic Methanol Moderate (10-20 mg/mL)Analytical (HPLC)Excellent for chromatography mobile phases. Toxic for biological assays.
Non-Polar DCM/Chloroform Low (<1 mg/mL)Extraction onlyPoor solubility due to the polar carboxylic acid tail.
Aqueous Water (pH 7) Negligible Unsuitable The molecule exists as a protonated acid and will precipitate.
Aqueous PBS (pH > 7.4) Low-ModerateBiological AssaySolubility improves significantly if converted to a salt (carboxylate anion) before addition.

Troubleshooting Guides (Ticket-Based)

Ticket #1: "My compound crashes out when I add the DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" effect. Adding a high-concentration DMSO stock directly to aqueous media causes a rapid change in polarity. The hydrophobic indole core aggregates faster than the carboxylic acid can deprotonate.

Corrective Action (The "Pre-Dilution" Protocol):

  • Do not add 100% DMSO stock directly to the media.

  • Step 1: Dilute your DMSO stock 1:10 into Ethanol or PEG400 (intermediate polarity).

  • Step 2: Slowly add this intermediate mix to the vortexing media.

  • Alternative: Convert to the sodium salt in situ (see Protocol B below).

Ticket #2: "The solution turned pink/brown after 24 hours."

Diagnosis: Oxidative degradation. The 5-methoxy group pushes electron density into the indole ring, making it highly reactive toward reactive oxygen species (ROS) and light.

Corrective Action:

  • Degas Solvents: Use Nitrogen-purged DMSO or Ethanol.

  • Amber Glass: strictly required. The conjugated double bond is a chromophore; UV light will drive E-to-Z isomerization, altering biological activity.

  • Antioxidant: Add 0.1% Ascorbic Acid or BHT if the assay permits.

Ticket #3: "HPLC retention times are shifting."

Diagnosis: pH mismatch. The carboxylic acid (pKa ~4.[1]6) exists in equilibrium between neutral and ionized forms in unbuffered mobile phases.

Corrective Action:

  • Buffer the Mobile Phase: Use 0.1% Formic Acid (locks it in neutral form, better retention) or 10mM Ammonium Acetate (locks it in ionized form, lower retention). Never run in unbuffered water/acetonitrile.

Visualized Decision Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on the intended experimental application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Analysis Analytical (HPLC/LCMS) Start->Analysis DMSO_Limit Can assay tolerate >0.1% DMSO? BioAssay->DMSO_Limit TempHigh Reaction Temp > 60°C? Synthesis->TempHigh Acidic Acidic Mobile Phase (0.1% Formic Acid) Analysis->Acidic Prevents Tailing UseDMSO Use DMSO Stock (Dilute <1:1000) DMSO_Limit->UseDMSO Yes SaltForm Generate Sodium Salt (See Protocol B) DMSO_Limit->SaltForm No UseDMF Use DMF or DMAc TempHigh->UseDMF Yes UseEtOH Use Ethanol/MeOH (Reflux) TempHigh->UseEtOH No

[2]

Figure 2: Mechanism of pH-Dependent Solubilization

Caption: The equilibrium shift from insoluble aggregate to soluble anion driven by base (NaOH).

SolubilizationMech Insoluble Neutral Form (COOH) (Insoluble Aggregate) Base + Base (NaOH/KOH) (Deprotonation) Insoluble->Base pKa ~ 4.6 Soluble Anionic Form (COO-) (Water Soluble) Base->Soluble Electrostatic Repulsion Breaks Aggregates

Advanced Protocols

Protocol A: Preparation of 50mM Stock Solution (Standard)

Best for: High-throughput screening, storage.

  • Weighing: Weigh 10.8 mg of 5-MIAA (MW: ~217.22 g/mol ) into a 1.5 mL amber microcentrifuge tube.

  • Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 3 months (if protected from light).

Protocol B: Preparation of Aqueous Sodium Salt

Best for: Animal studies or DMSO-sensitive cells.

  • Calculate: Determine moles of 5-MIAA required.

  • Suspend: Suspend the powder in water (it will be cloudy/insoluble).

  • Titrate: Add 1.05 equivalents of 1M NaOH dropwise while stirring.

    • Mechanism:[3][4][5] The NaOH deprotonates the carboxylic acid (COOH

      
       COO⁻Na⁺).
      
  • Clarification: The solution should turn clear as the pH rises above 6.0.

  • Buffer: Once clear, immediately add PBS or saline to buffer the solution to pH 7.4.

    • Warning: Do not overshoot pH > 10, as this may degrade the indole.

References

  • Sigma-Aldrich. 3-Indoleacrylic acid BioReagent, Product Specification & Solubility Data. Retrieved from .

  • PubChem. Compound Summary: 3-(Indol-3-yl)acrylic acid (CID 6931339).[6] National Library of Medicine. Retrieved from .

  • ChemicalBook. trans-3-Indoleacrylic acid Properties and Solubility. Retrieved from .

  • BenchChem. Technical Support Center: Purification of Indole Derivatives. Retrieved from .

  • Forecast Chemicals. (E)-3-(1H-indol-3-yl)acrylic acid Technical Data Sheet. Retrieved from .

Sources

Optimization

Technical Support Center: Purification of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid

Case Reference: IND-5-OMe-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Welcome to the Purification Help Center You are likely working with (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid , a co...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: IND-5-OMe-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Help Center

You are likely working with (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid , a conjugated system often synthesized via Knoevenagel condensation. This molecule presents three specific purification challenges:

  • Solubility: It has a "Goldilocks" polarity—too polar for pure non-polar solvents, but often too hydrophobic for pure water.

  • Stability: The electron-rich 5-methoxyindole core is prone to oxidative darkening, and the acrylic side chain is susceptible to photo-isomerization (

    
    ).
    
  • Stickiness: If you used pyridine or piperidine as a base catalyst, these residues can form "oils" rather than crystals.

Below are the validated workflows to resolve these issues.

Module 1: Initial Isolation (The "Crash Out")

Use this module if you are staring at a crude reaction mixture and cannot get a filterable solid.

The Logic: This compound is a carboxylic acid (


). In basic reaction media (pyridine/piperidine), it exists as a soluble salt. You must protonate it to force precipitation.

Protocol:

  • Dilution: Dilute your reaction mixture with water (approx. 3x volume). If you used pyridine, this is critical to solubilize the base.

  • Acidification: Slowly add 6M HCl with vigorous stirring.

    • Target: pH

      
       2.0.
      
    • Observation: A yellow/orange precipitate should form.

  • The "Oil" Trap: If the product oils out instead of precipitating, it usually means organic solvents (ethanol/pyridine) are still present in high concentration.

    • Fix: Decant the aqueous layer, dissolve the oil in minimal 1M NaOH, wash this basic solution with Ethyl Acetate (to remove non-acidic impurities), and re-precipitate with HCl.

Module 2: Recrystallization (The Gold Standard)

Use this for purity >98%. Chromatography is often unnecessary if this step is done correctly.

Recommended Solvent System: Ethanol / Water (Mixed Solvent)

ParameterSpecification
Primary Solvent Ethanol (95% or absolute)
Anti-Solvent Deionized Water
Temperature Dissolve at reflux; Crystallize at

Protectant Amber Glassware (Critical to prevent

isomerization)

Step-by-Step Protocol:

  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol dropwise while heating to reflux (

    
    ) until the solid just dissolves.
    
    • Note: If the solution is dark brown/black, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then place in a fridge (

    
    ) for 4–12 hours.
    
  • Filter the yellow needles and wash with cold 30% EtOH/Water.

Visual Workflow (Recrystallization Logic):

RecrystallizationLogic Start Crude Solid Dissolve Dissolve in boiling EtOH Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot CheckColor->Charcoal Yes AntiSolvent Add Hot Water until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Clear Add drops of EtOH to clear AntiSolvent->Clear Cool Slow Cool -> 4°C Clear->Cool

Caption: Decision logic for maximizing yield and removing oxidative impurities during recrystallization.

Module 3: Chromatography (When Crystallization Fails)

Use this if your purity is <90% or if you have distinct side-products visible on TLC.

The Challenge: Carboxylic acids "streak" on silica gel due to interaction with silanol groups, leading to broad bands and poor separation.

The Solution: You must suppress ionization.

TLC/Column Conditions:

  • Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase - Preferred for high polarity).

  • Mobile Phase (Silica): Dichloromethane : Methanol : Acetic Acid (95 : 4 : 1).

    • Why Acetic Acid? It keeps the acrylic acid protonated, sharpening the peak/spot.

  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) : Acetonitrile (Gradient 5%

    
     95%).
    
Module 4: Troubleshooting & FAQs

Q1: My product is turning brown on the filter paper. What is happening? A: This is oxidative degradation. The 5-methoxyindole moiety is electron-rich and sensitive to air/light.

  • Fix: Dry the product in a vacuum oven (protected from light) rather than air-drying. Store under Nitrogen or Argon at

    
    .
    

Q2: I see two spots on TLC that are very close together. Is it impure? A: It is likely the E/Z isomers . The E-isomer (trans) is the desired thermodynamic product. The Z-isomer (cis) forms under UV light.

  • Test: Run a 2D-TLC. Spot the plate, run it, expose it to UV light for 10 mins, turn it 90 degrees, and run it again. If new spots appear off-diagonal, isomerization is occurring on the plate.

  • Fix: Wrap your column and flasks in aluminum foil.

Q3: The melting point is lower than the literature value (


). 
A:  This usually indicates trapped solvent (ethanol) or decarboxylation.
  • Diagnosis: Run a proton NMR. Look for the ethyl group signals (triplet at ~1.2 ppm, quartet at ~3.7 ppm).

  • Fix: Dry at

    
     under high vacuum for 24 hours. If the melting point drops drastically (e.g., to 
    
    
    
    ) and you see gas evolution, the compound may be decarboxylating to the vinyl indole.

Impurity Profile Visualization:

ImpurityProfile Target (E)-Product Impurity1 Z-Isomer (Light Induced) Target->Impurity1 UV Light Impurity2 Decarboxylated Vinyl Indole (Heat Induced) Target->Impurity2 >190°C Impurity3 Aldehyde Starting Material Impurity3->Target Incomplete Rxn

Caption: Common degradation pathways and impurities for indole-3-acrylic acid derivatives.

References
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Troubleshooting

Recrystallization solvents for high-purity 5-methoxyindole-3-acrylic acid

Technical Support Center: Purification Protocols for 5-Methoxyindole-3-acrylic Acid Introduction: The Purity Imperative 5-Methoxyindole-3-acrylic acid (5-MIAA) is a critical intermediate in the synthesis of melatonin ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 5-Methoxyindole-3-acrylic Acid

Introduction: The Purity Imperative

5-Methoxyindole-3-acrylic acid (5-MIAA) is a critical intermediate in the synthesis of melatonin analogs and a valuable probe for tryptophan metabolism studies. However, its conjugated alkene side chain introduces specific stability challenges—namely photosensitivity (dimerization) and thermal instability (decarboxylation).

This guide moves beyond generic protocols to address the specific physicochemical behavior of 5-MIAA. Our approach prioritizes Ethanol/Water systems for their ability to balance the solubility of the polar carboxylic acid group against the hydrophobic indole core, while effectively sequestering inorganic salts and polar byproducts.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the impurity profile. 5-MIAA synthesis (often via Knoevenagel condensation of 5-methoxyindole-3-carboxaldehyde) typically yields unreacted aldehyde, piperidine/pyridine traces, and polymeric tars.

Solvent Decision Matrix:

Solvent SystemRoleProsCons
Ethanol / Water (Recommended) Primary RecrystallizationExcellent removal of inorganic salts and polar catalysts. Good recovery yield.Risk of "oiling out" if water is added too quickly.
Methanol / Water AlternativeHigher solubility for the indole core; lower boiling point (safer for thermal stability).Toxic; higher solubility of some impurities may reduce purity.
Ethyl Acetate / Hexane Secondary PolishExcellent for removing non-polar "tars" and unreacted aldehyde.Poor removal of inorganic salts.
Acetic Acid / Water SpecializedSuppresses ionization of the carboxylic acid, improving crystallization.Hard to remove trace acetic acid; potential for acetylation side-reactions.
Visualizing the Selection Process

SolventSelection Start Start: Assess Crude 5-MIAA ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Polar Catalysts (Piperidine/Pyridine) ImpurityCheck->Salts High Salt Content Tars Non-polar Tars / Unreacted Aldehyde ImpurityCheck->Tars Sticky/Oily Residue Color Colored Oxidation Products ImpurityCheck->Color Brown/Red Discoloration SolventA System A: Ethanol / Water (Standard Protocol) Salts->SolventA SolventB System B: Ethyl Acetate / Hexane (Tars Removal) Tars->SolventB ActionC Add Activated Charcoal (Norit) to Hot Solution Color->ActionC ActionC->SolventA Proceed to

Figure 1: Decision tree for selecting the optimal purification route based on the crude impurity profile.

Module 2: Standard Operating Procedure (SOP)

Protocol: Ethanol/Water Recrystallization

Safety Warning: 5-MIAA is light-sensitive. Perform all steps under subdued light or use amber glassware.

Step 1: Dissolution

  • Place crude 5-MIAA in an Erlenmeyer flask.

  • Add 95% Ethanol (approx. 10-15 mL per gram of solid).

  • Heat gently on a steam bath or hot plate with magnetic stirring. Do not exceed 80°C .

    • Why? High heat promotes decarboxylation to 5-methoxy-3-vinylindole.

  • If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained.

Step 2: Decolorization (Critical for Indoles)

  • If the solution is yellow/brown, remove from heat and let cool slightly (to avoid boil-over).

  • Add Activated Charcoal (Norit) (approx. 1-2% by weight of crude).

  • Boil gently for 2-5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel with a Celite pad to remove charcoal.

Step 3: Crystallization

  • Return the filtrate to the hot plate and bring to a gentle boil.

  • Add warm Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel or place it in a warm water bath to cool slowly to room temperature.

    • Mechanism:[1] Slow cooling prevents "oiling out" and promotes the formation of pure, defined crystals rather than amorphous powder.

Step 4: Collection

  • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter the crystals using vacuum filtration.

  • Wash with a small amount of cold 50% Ethanol/Water .

  • Dry in a vacuum desiccator over

    
     or silica gel, protected from light.
    

Module 3: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

  • Cause: The solution became supersaturated too quickly, or the melting point of the solute in the solvent mixture is lower than the temperature of the solution.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (the good solvent) to change the solvent ratio.

    • Seed the solution with a tiny crystal of pure 5-MIAA (if available) at the first sign of cloudiness.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: Low Yield

  • Symptom: Very few crystals form even after cooling to 0°C.

  • Cause: Too much solvent (Ethanol) was used, or the compound is too soluble in the chosen mixture.

  • Corrective Action:

    • Evaporate a portion of the solvent (Rotavap) to increase concentration.

    • Add more water (anti-solvent) very cautiously to force precipitation.

Issue 3: Discoloration Persists

  • Symptom: Crystals are grey or brown instead of off-white/beige.

  • Cause: Oxidation products (quinones) or polymerized indoles trapped in the crystal lattice.

  • Corrective Action:

    • Repeat the recrystallization.

    • Ensure Charcoal step is performed efficiently.

    • Consider a solvent switch to Ethyl Acetate/Hexane for one cycle to remove non-polar pigments.

Visualizing Troubleshooting Logic

Troubleshooting Problem Problem Detected OilingOut Oiling Out (Droplets) Problem->OilingOut NoCrystals No Precipitation (Low Yield) Problem->NoCrystals Colored Colored Crystals Problem->Colored FixOil1 Reheat & Add Ethanol OilingOut->FixOil1 FixYield1 Evaporate Solvent NoCrystals->FixYield1 FixColor Repeat with Charcoal or Switch Solvents Colored->FixColor FixOil2 Seed & Slow Cool FixOil1->FixOil2 FixYield2 Add more Water (Anti-solvent) FixYield1->FixYield2

Figure 2: Troubleshooting flow for common recrystallization failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: What is the melting point of pure 5-MIAA?

  • A: While unsubstituted indole-3-acrylic acid melts around 220°C (dec), 5-methoxy derivatives often have lower melting points (approx. 180-200°C range, though specific literature values vary by polymorph). Always determine the MP of a small sample via capillary tube before bulk heating to avoid decomposing your entire batch.

Q2: Can I use Acetone instead of Ethanol?

  • A: Acetone is a good solvent for dissolution, but it is difficult to find a suitable anti-solvent that is miscible and yields good crystals. Water/Acetone mixtures often lead to oiling out. Furthermore, acetone can undergo aldol condensation under acidic/basic conditions if impurities are present. Ethanol is safer.

Q3: How do I store the purified crystals?

  • A: Store in an Amber vial (light protection is mandatory) at -20°C . Ensure the container is tightly sealed to prevent moisture absorption, which can catalyze hydrolysis or degradation.

Q4: My product turned pink after a week. Why?

  • A: This indicates photo-oxidation . Indoles are electron-rich and prone to forming colored oxidation products (often pink or red) when exposed to air and light. Re-purify using the charcoal method and store strictly in the dark under inert gas (Argon/Nitrogen) if possible.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mohrig, J. R., et al. (2010). Techniques in Organic Chemistry. W. H. Freeman. (Detailed protocols on "oiling out" and troubleshooting).
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Sigma-Aldrich/Merck . (n.d.). Solubility and Miscibility Tables. Retrieved from (Verification of solvent miscibility).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxyindole Functionalization

Welcome to the Technical Support Center for 5-Methoxyindole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ster...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methoxyindole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with steric hindrance in the chemical modification of this versatile scaffold. 5-Methoxyindole is a crucial building block in the synthesis of numerous biologically active compounds, and understanding how to control its reactivity is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your target molecules with greater efficiency.

Understanding the Challenge: The Influence of the Methoxy Group

The electron-donating nature of the methoxy group at the C5 position of the indole ring enhances the nucleophilicity of the heterocyclic core, making it highly reactive towards electrophiles. However, this substituent, along with others on the indole nucleus or on the incoming reagent, can also introduce significant steric bulk. This steric hindrance can impede reactions at adjacent positions, particularly C4 and C6, and can influence the regioselectivity of functionalization at the more electronically favored C3 and C2 positions.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the functionalization of 5-methoxyindole, with a focus on overcoming steric barriers.

Issue 1: Low Yield in Electrophilic Substitution at the C3 Position

Q: I am attempting a Friedel-Crafts acylation at the C3 position of 5-methoxyindole with a bulky acyl chloride, but I'm observing low yields and the formation of multiple byproducts. What's going wrong?

A: This is a classic case of steric hindrance impacting a typically favorable reaction. While the C3 position is electronically the most nucleophilic site on the indole ring, a bulky electrophile can struggle to approach this position, especially if the indole nitrogen is also substituted with a large protecting group.[4]

Troubleshooting Steps:

  • Optimize the Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Stronger Lewis acids like AlCl₃ can sometimes overcome steric barriers but may also lead to side reactions or degradation.[5] Experiment with milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃. A catalytic amount, rather than stoichiometric, might be sufficient and can reduce byproduct formation.

  • Modify Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this can also promote side reactions.[5] A systematic study of the reaction temperature is recommended.

    • Solvent: The choice of solvent can influence the reactivity of both the indole and the electrophile. Less coordinating solvents may enhance the activity of the Lewis acid.

  • Consider a Less Bulky Reagent: If possible, using a less sterically demanding acylating agent (e.g., an anhydride or a smaller acyl chloride) can significantly improve yields.

  • Protecting Group Strategy: If your 5-methoxyindole has a bulky N-protecting group, consider switching to a smaller one (e.g., from a tert-Butoxycarbonyl (Boc) to a methyl or benzyl group) to reduce steric clash near the C2 and C7 positions.[2]

Issue 2: Poor Regioselectivity in C-H Functionalization of the Benzene Ring (C4-C7)

Q: I am trying to achieve C4 or C7 functionalization on a 5-methoxyindole derivative using a transition-metal-catalyzed C-H activation strategy, but I'm getting a mixture of isomers or no reaction at the desired position.

A: Directing C-H functionalization to the benzene portion of the indole ring is inherently challenging due to the higher reactivity of the pyrrole ring.[6] The methoxy group at C5 further complicates this by electronically activating the C4 and C6 positions while also sterically hindering them. Achieving high regioselectivity often requires the use of a directing group.[6][7]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Regioselectivity at C4/C7 start Low or No C4/C7 Functionalization dg Implement a Directing Group (DG) on N1 start->dg Key Strategy catalyst Screen Transition Metal Catalysts (Pd, Rh, Ru) dg->catalyst DG guides metal to C7 or C2 ligand Optimize Ligand catalyst->ligand Fine-tunes selectivity and reactivity conditions Vary Solvent and Temperature ligand->conditions Further optimization success Achieve High Regioselectivity conditions->success

Caption: A workflow for troubleshooting poor regioselectivity in C4/C7 C-H functionalization.

Troubleshooting Steps:

  • Employ a Directing Group (DG): This is the most effective strategy. A directing group installed on the indole nitrogen can chelate to the metal catalyst and direct the C-H activation to a specific position.

    • For C7 functionalization , bulky directing groups like N-pivaloyl or N-P(O)tBu₂ have proven effective.[6][7] The steric bulk of the DG can favor the formation of a six-membered metallacycle leading to C7 activation over a five-membered one for C2 activation.

    • For C4 functionalization , a directing group at the C3 position, such as a formyl or acetyl group, can direct arylation to the C4 position.[8][9]

  • Catalyst and Ligand Screening: The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand is crucial.[10][11] Different catalyst systems can exhibit different regioselectivities. For instance, Rh(III) catalysts have been used for C7-alkenylation with an N-pivaloyl directing group.

  • Reaction Conditions Optimization: Once a promising directing group and catalyst system are identified, systematically optimize the reaction conditions, including solvent, temperature, and oxidant (if required).

Issue 3: Difficulty with N-Functionalization due to Steric Hindrance

Q: I am attempting an N-alkylation of a 2,3-disubstituted 5-methoxyindole with a bulky alkyl halide, but the reaction is sluggish and gives low yields.

A: When the C2 and C3 positions are substituted, especially with bulky groups, the approach of an electrophile to the indole nitrogen can be severely hindered.

Troubleshooting Steps:

  • Stronger Base and Harsher Conditions: Standard N-alkylation conditions (e.g., NaH in DMF) may not be sufficient. Consider using a stronger base like potassium tert-butoxide or lithium diisopropylamide (LDA) at low temperatures to ensure complete deprotonation of the indole nitrogen, followed by the addition of the alkyl halide.

  • Alternative N-Functionalization Methods:

    • Mitsunobu Reaction: This reaction can be effective for introducing sterically hindered groups onto the nitrogen atom under milder conditions.

    • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is a powerful tool and can tolerate a wide range of sterically demanding substrates.[12]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the steric barrier, but monitor for potential decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C2 position of 5-methoxyindole often challenging, especially when C3 is unsubstituted?

A1: The C3 position of indole is electronically favored for electrophilic substitution.[4] To achieve C2 functionalization, the C3 position is typically blocked with a substituent. Even with a blocked C3, direct C2 functionalization can be sterically hindered by the substituent at C3 and the methoxy group at C5. Strategies to overcome this include:

  • Directed C-H activation: Using a directing group on the nitrogen can favor C2 functionalization.

  • Umpolung strategies: Reversing the polarity of the C2 position to make it electrophilic allows for nucleophilic attack at this site.[13]

Q2: Can the methoxy group itself participate in side reactions?

A2: Yes, under strongly acidic conditions, such as in some Fischer indole syntheses using HCl, the methoxy group can be displaced by a nucleophile from the acid catalyst (e.g., chloride), leading to chlorinated byproducts.[5] To avoid this, consider using a Lewis acid like ZnCl₂ or a non-nucleophilic Brønsted acid.[5]

Q3: How can I functionalize the C6 position of 5-methoxyindole?

A3: The C6 position is sterically less accessible than C4 and electronically less activated than C4 and C7 by the methoxy group. Direct functionalization at C6 is challenging and often requires a multi-step synthesis or a carefully designed directing group strategy. Some success has been achieved with specific directing groups and copper catalysts for C6 arylation.[6]

Q4: Are there computational tools that can help predict the regioselectivity of reactions on 5-methoxyindole?

A4: Yes, density functional theory (DFT) calculations can be used to model the transition states of different reaction pathways and predict the most likely site of functionalization. These calculations can take into account both electronic and steric effects, providing valuable insights before starting experiments.[14]

Experimental Protocols

Protocol 1: General Procedure for Directed C7-Alkenylation of N-Pivaloyl-5-methoxyindole

This protocol is adapted from methodologies developed for site-selective C-H functionalization.

  • To an oven-dried Schlenk tube, add N-pivaloyl-5-methoxyindole (1.0 equiv.), the desired alkene (2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the C7-alkenylated product.

Protocol 2: General Procedure for C4-Arylation of 3-Formyl-5-methoxyindole

This protocol is based on palladium-catalyzed C-H activation with a C3 directing group.[8][9]

  • In a reaction vial, combine 3-formyl-5-methoxyindole (1.0 equiv.), the aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv.).

  • Add a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) as the solvent system.

  • Seal the vial and heat the reaction mixture at 110-130 °C for 16-24 hours.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the C4-arylated indole.

Data Summary Table

Reaction TypePositionKey ChallengeRecommended StrategyCatalyst/Reagent Example
Electrophilic AcylationC3Steric hindrance from bulky electrophileOptimize Lewis acid, use less bulky reagentZnCl₂, Acetic Anhydride
C-H AlkenylationC7Regioselectivity, steric hindrance from C5-OMeN-pivaloyl directing group[RhCp*Cl₂]₂ / AgSbF₆
C-H ArylationC4Regioselectivity, steric hindrance from C5-OMeC3-formyl directing groupPd(OAc)₂ / AgOAc
N-AlkylationN1Steric hindrance from C2/C3 substituentsStronger base, Mitsunobu reactionKHMDS, DIAD/PPh₃

Visualizing Reaction Pathways

G cluster_0 Regioselective Functionalization of 5-Methoxyindole cluster_1 Pyrrole Ring cluster_2 Benzene Ring Indole 5-Methoxyindole C3 C3 (Electronically Favored) Indole->C3 Electrophilic Substitution C2 C2 (Requires C3-blocking/DG) Indole->C2 Directed C-H Activation / Umpolung C4 C4 (DG at C3) Indole->C4 Directed C-H Activation C7 C7 (Bulky N-DG) Indole->C7 Directed C-H Activation

Caption: Key strategies for achieving regioselective functionalization at different positions of the 5-methoxyindole core.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.
  • Gu, K., Hall, M., Tucker, Z., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Retrieved from [Link]

  • Anonymous. (n.d.). C–H functionalization of indoles and oxindoles through CDC reactions.
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • Anonymous. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbinate. BenchChem.
  • Terrier, F., et al. (1993). Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Gu, K., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. Retrieved from [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

  • Anonymous. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Retrieved from [Link]

  • Anonymous. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. BenchChem.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Retrieved from [Link]

  • Anonymous. (2025). Quantitative and spatially defined functionalization of nanostructures by overcoming the strong steric hindrance through bioinspired nucleobase interactions. PMC. Retrieved from [Link]

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Retrieved from [Link]

  • Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed. Retrieved from [Link]

  • Anonymous. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis. BenchChem.
  • Chemical Science. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Retrieved from [Link]

  • Anonymous. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate. Retrieved from [Link]

  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. Retrieved from [Link]

  • Clack, D. W., et al. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Retrieved from [Link]

  • RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Retrieved from [Link]

  • Anonymous. (n.d.). Heterocycles via C–H Functionalization Strategies; Synthesis of Pyrroloindoles and Tanshinone IIA.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing E and Z Isomers of 3-(5-Methoxy-1H-indol-3-yl)acrylic Acid

The following guide is designed for researchers and medicinal chemists requiring a definitive methodology for distinguishing and isolating the stereoisomers of 3-(5-Methoxy-1H-indol-3-yl)acrylic acid. [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists requiring a definitive methodology for distinguishing and isolating the stereoisomers of 3-(5-Methoxy-1H-indol-3-yl)acrylic acid.

[1]

Executive Summary

In drug discovery, the stereochemistry of indole-3-acrylic acids is not merely a structural nuance but a determinant of pharmacological efficacy.[1] 3-(5-Methoxy-1H-indol-3-yl)acrylic acid exists as two geometric isomers: the thermodynamically stable (E)-isomer (trans) and the kinetically accessible or photo-induced (Z)-isomer (cis).[1]

For 5-methoxyindole derivatives—often explored as kinase inhibitors, anti-inflammatory agents, or melatonin analogues—the rigid alkene linker dictates the spatial orientation of the pharmacophore. The (E)-isomer is typically the primary synthetic product via Knoevenagel condensation, but photoisomerization during storage or handling can generate significant quantities of the (Z)-isomer , potentially altering biological potency and toxicity profiles.

This guide provides a self-validating analytical workflow to unambiguously distinguish these isomers using NMR spectroscopy, HPLC, and X-ray crystallography.

Structural Analysis & Logic

The distinction relies on the spatial arrangement of the carboxylic acid moiety relative to the indole core across the C=C double bond.

  • (E)-Isomer (Entgegen/Trans): The indole ring and the carboxylic acid group are on opposite sides.[1] This minimizes steric clash between the indole C4-proton and the carboxylic acid, making it the thermodynamically preferred isomer.

  • (Z)-Isomer (Zusammen/Cis): The groups are on the same side, leading to steric repulsion between the indole peri-protons and the carboxylic acid, resulting in a twisted, non-planar conformation.

Visualization of Isomerism

The following diagram illustrates the structural equilibrium and the energy landscape.

Isomerism cluster_legend Figure 1: Isomerization Dynamics E_Isomer (E)-Isomer (Thermodynamic Product) Planar, Stable Transition Transition State (Isomerization) E_Isomer->Transition UV Light / Heat Z_Isomer (Z)-Isomer (Kinetic/Photo Product) Twisted, Less Stable Z_Isomer->Transition Acid/Base Catalysis Transition->E_Isomer Transition->Z_Isomer

Figure 1: The (E)-isomer is the thermodynamic sink.[1] Energy input (e.g., UV light) is required to access the (Z)-isomer.

Analytical Differentiation: The "Gold Standard" Protocols

A. Proton NMR ( H NMR) Spectroscopy

NMR is the most rapid and reliable method for distinction.[1] The diagnostic signal is the coupling constant (


) of the vinylic protons (

and

to the carboxylic acid).

Protocol:

  • Solvent: Dissolve ~5 mg of the sample in DMSO-

    
     . (Avoid CDCl
    
    
    
    due to poor solubility and potential aggregation effects).[1]
  • Acquisition: Standard 1D

    
    H NMR (minimum 300 MHz, preferably 500 MHz).
    
  • Analysis: Focus on the alkene region (6.0 – 8.0 ppm).[1]

Diagnostic Criteria Table:

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis) Mechanistic Reason
Coupling Constant (

)
15.0 – 16.5 Hz 9.0 – 12.0 Hz Karplus relationship:

dihedral angle (

) yields larger orbital overlap than

(

).[1]
Chemical Shift (

)

-H is deshielded (downfield)

-H is shielded (upfield)
Anisotropy of the carbonyl group affects the

-proton differently in planar vs. twisted forms.[1]
NOESY Correlation Strong NOE between

-H and Indole-H2/H4
Strong NOE between

-H and Indole-H2/H4
Spatial proximity confirms geometry.[1]

Key Insight: If you observe a doublet with


 Hz, you have the pure (E)-isomer . If you see a smaller doublet (

Hz) appearing after leaving the sample on the bench, photoisomerization to (Z) has occurred.
B. HPLC Separation

Chromatography is essential for quantifying ratios and isolating pure isomers for biological testing.[1]

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 320 nm (Conjugated alkene).[1]

Performance Comparison:

  • Retention Time: The (E)-isomer is more planar and hydrophobic, typically eluting later than the more polar, twisted (Z)-isomer on reverse-phase columns.

  • UV Spectrum: The (E)-isomer shows a red-shifted

    
     (approx 320-330 nm) with higher extinction coefficient due to extended conjugation.[1] The (Z)-isomer  often shows a hypsochromic shift (blue shift) due to the loss of planarity.[1]
    

Experimental Workflow: Synthesis & Isolation

To rigorously validate the identity of your compound, you must be able to generate both isomers.

Step 1: Synthesis of the (E)-Isomer (Thermodynamic Product)

The Knoevenagel condensation almost exclusively yields the E-isomer.[1]

  • Reagents: 5-Methoxyindole-3-carboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Piperidine (cat.), Pyridine (solvent).[1]

  • Procedure: Reflux at 80-100°C for 4-6 hours.

  • Workup: Pour into ice-cold HCl (1M). The precipitate is the crude acid.

  • Purification: Recrystallization from Ethanol/Water.[1]

  • Result: >95% (E)-isomer .

    
     Hz.[1]
    
Step 2: Generation of the (Z)-Isomer (Photoisomerization)

To create a standard for the Z-isomer (for HPLC calibration):

  • Procedure: Dissolve 50 mg of pure (E)-isomer in Methanol.

  • Irradiation: Place the solution in a quartz vessel and irradiate with UV light (365 nm or sunlight) for 24 hours.

  • Result: An equilibrium mixture (typically 60:40 E:Z).

  • Isolation: Use the HPLC method described above to collect the earlier-eluting peak.[1]

Decision Tree for Identification

Use this logic flow to classify your unknown sample.

ID_Logic cluster_note Validation Step Start Unknown Sample NMR Run 1H NMR (DMSO-d6) Start->NMR CheckJ Check Vinylic Doublet J-value NMR->CheckJ ResE J = 15-16.5 Hz (E)-Isomer CheckJ->ResE Large J ResZ J = 9-12 Hz (Z)-Isomer CheckJ->ResZ Small J ResMix Two Doublets Observed Mixture of E/Z CheckJ->ResMix Both Signals Action Perform HPLC Separation ResMix->Action

Figure 2: Analytical decision tree for isomer identification.

Comparative Data Summary

The following table synthesizes data for 3-(5-methoxy-1H-indol-3-yl)acrylic acid analogues.

Property(E)-Isomer(Z)-Isomer
Geometry Planar (extended conjugation)Non-planar (twisted)

H NMR

15.8 Hz (Diagnostic)10.2 Hz (Diagnostic)
Melting Point High (e.g., >200°C, varies by salt form)Lower (less efficient packing)
Solubility (MeOH) ModerateHigher
Biological Activity Generally Higher (fits rigid pockets)Generally Lower (or distinct profile)
Stability Stable in dark/solid stateIsomerizes to E with acid/heat

References

  • BenchChem. (2025).[1][2][3][4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from [1]

  • MDPI. (2024).[1] Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Chem. Proc.[1] Retrieved from [1]

  • PubChem. (2025).[1] (E)-Methyl 3-(1H-indol-3-yl)acrylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2011). Indoles via Knoevenagel–Hemetsberger reaction sequence.[1] RSC Advances. Retrieved from [1]

  • Oxford Instruments. (2023).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]

Sources

Comparative

IR spectroscopy peaks for (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid characterization

Executive Summary Target Compound: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid CAS Number: 66735-65-7 (Analogous reference) Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1] This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid CAS Number: 66735-65-7 (Analogous reference) Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1]

This guide provides a technical framework for the characterization of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid using Fourier Transform Infrared (FT-IR) spectroscopy. As a conjugated indole derivative commonly synthesized via Knoevenagel condensation, its spectral signature is defined by the interplay between the electron-rich indole ring, the methoxy substituent, and the electron-withdrawing acrylic acid side chain.

This document moves beyond simple peak listing to explain the vibrational causality—why peaks appear where they do and how to use them to validate both chemical structure and geometric isomerism (E vs. Z).

Characterization Workflow

The following workflow outlines the critical path from synthesis to spectral validation. This protocol ensures that the sample analyzed is chemically pure and geometrically defined.

CharacterizationWorkflow Start Start: Crude Synthesis Product (Knoevenagel Condensation) Purification Purification (Recrystallization from EtOH/H2O) Start->Purification Remove unreacted aldehyde TLC Purity Check (TLC/HPLC) Purification->TLC TLC->Purification If purity < 95% SamplePrep Sample Preparation (KBr Pellet or ATR) TLC->SamplePrep If purity > 95% FTIR FT-IR Acquisition (4000 - 400 cm⁻¹) SamplePrep->FTIR Analysis Spectral Analysis (Peak Assignment) FTIR->Analysis Validation Final Validation (E-Isomer Confirmation) Analysis->Validation Check 970-980 cm⁻¹

Figure 1: Step-by-step workflow for the isolation and spectroscopic validation of the target compound.

Comparative Analysis: Spectral Fingerprinting

To accurately assign peaks, we compare the target compound against its structural precursors and analogues. This triangulation method filters out noise and highlights diagnostic bands.

Structural Components & Expected Shifts
  • The Indole Core: Provides aromatic C=C stretches and the N-H stretch. The 5-methoxy group is an electron-donating group (EDG), which typically increases the electron density of the ring, slightly shifting aromatic ring breaths to lower wavenumbers compared to unsubstituted indole.

  • The Acrylic Chain: The C=C double bond is conjugated with both the indole ring and the carboxylic acid C=O. This conjugation lowers the vibrational frequency of the C=O stretch (red shift) compared to a non-conjugated acid.

  • The Methoxy Group: Adds distinct C-O-C stretching vibrations that are absent in the non-substituted analogue (Indole-3-acrylic acid).

Predicted vs. Reference Data Table

The following table synthesizes data from 5-methoxyindole derivatives and indole-3-acrylic acid to establish the standard for the target.

Functional GroupVibration ModeTarget: (E)-3-(5-Methoxy...)[1]Reference: Indole-3-acrylic acidReference: 5-MethoxyindoleDiagnostic Note
Indole N-H Stretching ($ \nu $)3250–3350 cm⁻¹ 3389 cm⁻¹3400–3450 cm⁻¹Broadening indicates H-bonding. Methoxy group may cause slight red shift.
Carboxylic O-H Stretching ($ \nu $)2500–3200 cm⁻¹ 2500–3200 cm⁻¹N/AVery broad "hump" overlapping C-H stretches; characteristic of dimers.
Carbonyl C=O Stretching ($ \nu $)1670–1690 cm⁻¹ 1688–1695 cm⁻¹N/AConjugation with alkene lowers frequency from typical 1710 cm⁻¹.
Alkene C=C Stretching ($ \nu $)1620–1635 cm⁻¹ 1620–1630 cm⁻¹N/AOften appears as a shoulder or sharp peak just below C=O.
Aromatic Ring Skeletal ($ \nu $)1580, 1480 cm⁻¹ 1580, 1450 cm⁻¹1585, 1490 cm⁻¹Characteristic "breathing" modes of the indole bicyclic system.
Methoxy C-O-C Asym. Stretch1240–1260 cm⁻¹ Absent1250 cm⁻¹Key differentiator from non-methoxy analogues.
Methoxy C-O-C Sym. Stretch1020–1040 cm⁻¹ Absent1030 cm⁻¹Strong band confirming the ether linkage.
Alkene =C-H OOP Bending ($ \delta $)970–980 cm⁻¹ ~975 cm⁻¹N/ADefinitive proof of (E)-geometry. (Z)-isomers typically absorb < 700 cm⁻¹.

Data synthesized from comparative analysis of indole-3-acrylic acid (Ref 1) and 5-methoxyindole-2-carboxylic acid (Ref 2, 3).

Detailed Experimental Protocol

To reproduce the spectral data above, follow this standardized protocol. This method minimizes moisture interference, which is critical for analyzing the carboxylic acid region.

Sample Preparation (KBr Pellet Method)
  • Why KBr? Potassium Bromide (KBr) is transparent in the IR region and allows for better resolution of solid-state hydrogen bonding compared to ATR (Attenuated Total Reflectance), although ATR is acceptable for rapid screening.

Step-by-Step:

  • Drying: Dry the synthesized (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid in a vacuum oven at 50°C for 4 hours to remove solvent/water traces.

  • Ratio: Mix 1–2 mg of the sample with 200 mg of spectroscopic-grade KBr powder.

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), leading to sloping baselines.

  • Compression: Press the powder in a hydraulic die at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Blank: Prepare a pure KBr pellet as a background reference.

Data Acquisition Parameters
  • Range: 4000–400 cm⁻¹[2]

  • Resolution: 4 cm⁻¹ (Standard for solids)

  • Scans: 32 or 64 scans (To improve Signal-to-Noise ratio)

  • Atmospheric Correction: On (To remove CO₂ and H₂O vapor lines)

Structural Validation Logic

The following diagram illustrates the logic flow for assigning the specific functional groups based on the vibrational modes.

SpectralLogic Structure Structure: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid Region1 High Frequency (2500-3500 cm⁻¹) Structure->Region1 Region2 Double Bond Region (1500-1750 cm⁻¹) Structure->Region2 Region3 Fingerprint Region (900-1300 cm⁻¹) Structure->Region3 NH_OH N-H & O-H Stretches Indicates: Indole + COOH Region1->NH_OH CO_CC C=O & C=C Stretches Indicates: Conjugated Acid Region2->CO_CC Methoxy C-O-C Stretches (1250 & 1030 cm⁻¹) Indicates: 5-OMe Group Region3->Methoxy Trans OOP Bending (970-980 cm⁻¹) Indicates: (E)-Isomer Region3->Trans

Figure 2: Logic map connecting spectral regions to specific structural features.

Critical Checkpoint: The (E) vs. (Z) Isomerism

The Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer (trans).

  • Validation: Look for a medium-to-strong band at 970–980 cm⁻¹ .

  • Contrast: The (Z)-isomer (cis) lacks this peak and instead shows out-of-plane bending at lower frequencies (690–710 cm⁻¹), often obscured by aromatic ring deformations.

References

  • Indole-3-acrylic acid Spectral Data. mzCloud / HighChem LLC. [Link]

  • Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • PubChem Compound Summary. 5-Methoxyindole-3-carboxaldehyde (Precursor). [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 8-14. [Link]

  • Verma, S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4). [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
© Copyright 2026 BenchChem. All Rights Reserved.